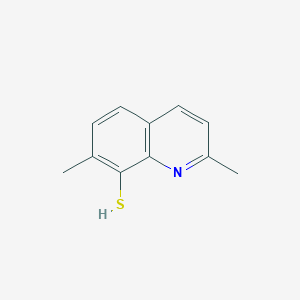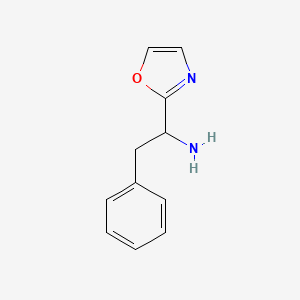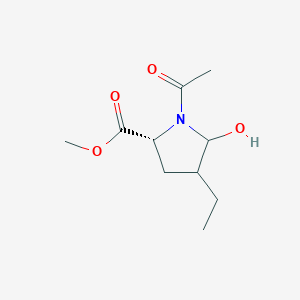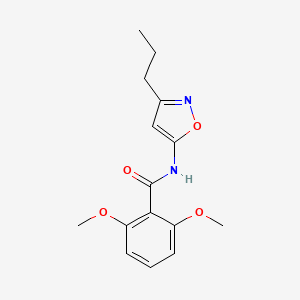
2,6-Dimethoxy-N-(3-propyl-1,2-oxazol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethoxy-N-(3-propylisoxazol-5-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of two methoxy groups at the 2 and 6 positions of the benzene ring, and an isoxazole ring attached to the benzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-(3-propylisoxazol-5-yl)benzamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a base-catalyzed condensation reaction of nitroacetic esters with dipolarophiles in the presence of water.
Attachment of the Benzamide Moiety: The benzamide moiety is introduced by reacting 2,6-dimethoxybenzoic acid with appropriate amine derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2,6-Dimethoxy-N-(3-propylisoxazol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group in the isoxazole ring can be reduced to an amine.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Substituted benzamides with different functional groups replacing the methoxy groups.
科学的研究の応用
2,6-Dimethoxy-N-(3-propylisoxazol-5-yl)benzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential to inhibit chitin synthesis in insects.
Medicine: Research is ongoing to explore its potential as an antimicrobial and antioxidant agent.
Industry: It may find applications in the development of new pesticides and pharmaceuticals.
作用機序
The mechanism of action of 2,6-dimethoxy-N-(3-propylisoxazol-5-yl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit chitin synthesis in insects by interfering with the enzymatic pathways involved in chitin production . The exact molecular targets and pathways are still under investigation, but it is believed that the compound binds to key enzymes, preventing them from catalyzing the necessary reactions for chitin synthesis.
類似化合物との比較
Similar Compounds
Diflubenzuron: A benzoylphenylurea insecticide that also inhibits chitin synthesis.
Triflumuron: Another benzoylphenylurea with similar insecticidal properties.
Perfluron: A fluorinated benzoylphenylurea used as an insecticide.
Uniqueness
2,6-Dimethoxy-N-(3-propylisoxazol-5-yl)benzamide is unique due to its specific substitution pattern on the benzene ring and the presence of the isoxazole ring. This structural uniqueness may confer distinct biological activities and chemical reactivity compared to other benzamides and benzoylphenylureas.
特性
CAS番号 |
82558-93-8 |
|---|---|
分子式 |
C15H18N2O4 |
分子量 |
290.31 g/mol |
IUPAC名 |
2,6-dimethoxy-N-(3-propyl-1,2-oxazol-5-yl)benzamide |
InChI |
InChI=1S/C15H18N2O4/c1-4-6-10-9-13(21-17-10)16-15(18)14-11(19-2)7-5-8-12(14)20-3/h5,7-9H,4,6H2,1-3H3,(H,16,18) |
InChIキー |
KQUDFSMZGHBZRF-UHFFFAOYSA-N |
正規SMILES |
CCCC1=NOC(=C1)NC(=O)C2=C(C=CC=C2OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3aS,9aR)-3a,4,5,6,7,8,9,9a-Octahydrocycloocta[d][1,2]oxazole](/img/structure/B12889061.png)
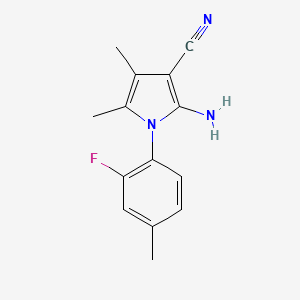


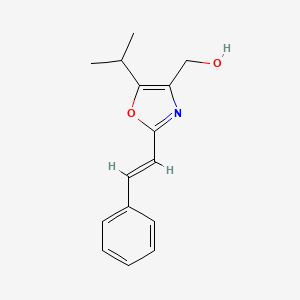




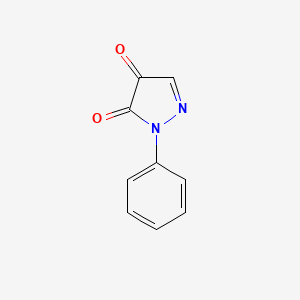
![2-Chloro-1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]ethan-1-one](/img/structure/B12889123.png)
